molecular formula C21H34Cl4NO3P B12684278 Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester CAS No. 62652-96-4

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester

Cat. No.: B12684278
CAS No.: 62652-96-4
M. Wt: 521.3 g/mol
InChI Key: OHRUPCRSJRFCCU-UHFFFAOYSA-N
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Description

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester is a chemical compound with the molecular formula C21H34Cl4NO3P and a molecular weight of 521.29 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester typically involves the esterification of phosphonic acid derivatives with dioctyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts to increase the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high efficiency and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted pyridine derivatives .

Scientific Research Applications

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester involves its interaction with molecular targets and pathways. The compound’s phosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atoms on the pyridine ring may also contribute to its reactivity and binding affinity with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dimethyl ester
  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diethyl ester
  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester is unique due to its longer alkyl chains (octyl groups) compared to other similar compounds.

Properties

CAS No.

62652-96-4

Molecular Formula

C21H34Cl4NO3P

Molecular Weight

521.3 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-dioctoxyphosphorylpyridine

InChI

InChI=1S/C21H34Cl4NO3P/c1-3-5-7-9-11-13-15-28-30(27,29-16-14-12-10-8-6-4-2)19-17(22)20(24)26-21(25)18(19)23/h3-16H2,1-2H3

InChI Key

OHRUPCRSJRFCCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCC

Origin of Product

United States

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